(3Z)-1-ethyl-3-[6-oxo-2-(thiophen-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ETHYL-3-[(5Z)-6-OXO-2-(THIOPHEN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex heterocyclic compound that features a unique combination of indole, triazole, and thiazole rings These structural motifs are known for their significant biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ETHYL-3-[(5Z)-6-OXO-2-(THIOPHEN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multi-step reactions starting from readily available precursors. The process often includes:
Formation of the Indole Ring: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Construction of the Triazole Ring: This step may involve the cyclization of hydrazine derivatives with carboxylic acids or their derivatives.
Formation of the Thiazole Ring: This can be synthesized by the reaction of α-haloketones with thioamides or thioureas.
Final Assembly: The final step involves the coupling of the indole, triazole, and thiazole intermediates under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-ETHYL-3-[(5Z)-6-OXO-2-(THIOPHEN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups such as halides or amines.
Scientific Research Applications
1-ETHYL-3-[(5Z)-6-OXO-2-(THIOPHEN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for its potential anti-cancer, anti-inflammatory, and antimicrobial properties.
Biological Studies: It can be used as a probe to study various biological processes and pathways, given its ability to interact with different biomolecules.
Material Science: The compound’s electronic properties may be explored for applications in organic electronics or as a component in advanced materials.
Mechanism of Action
The mechanism of action of 1-ETHYL-3-[(5Z)-6-OXO-2-(THIOPHEN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and thereby influencing various cellular pathways. For instance, it could inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazoles: Known for their broad spectrum of biological activities, including antimicrobial and anticancer properties.
Thiazoles: These compounds are also biologically active and are found in various drugs such as Ritonavir and Abafungin.
Uniqueness
1-ETHYL-3-[(5Z)-6-OXO-2-(THIOPHEN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE stands out due to its combination of three distinct heterocyclic rings, which may confer unique biological activities and chemical properties not found in simpler analogs.
Properties
Molecular Formula |
C18H12N4O2S2 |
---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
(5Z)-5-(1-ethyl-2-oxoindol-3-ylidene)-2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C18H12N4O2S2/c1-2-21-11-7-4-3-6-10(11)13(16(21)23)14-17(24)22-18(26-14)19-15(20-22)12-8-5-9-25-12/h3-9H,2H2,1H3/b14-13- |
InChI Key |
PQIHPRJVFCBRMU-YPKPFQOOSA-N |
Isomeric SMILES |
CCN1C2=CC=CC=C2/C(=C/3\C(=O)N4C(=NC(=N4)C5=CC=CS5)S3)/C1=O |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C3C(=O)N4C(=NC(=N4)C5=CC=CS5)S3)C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.